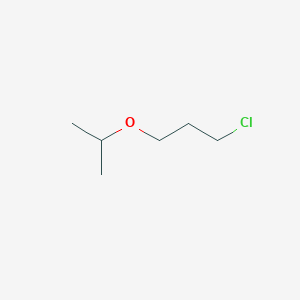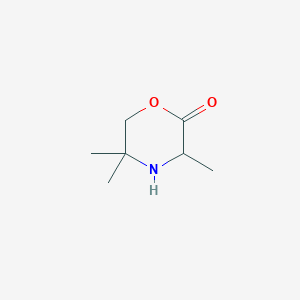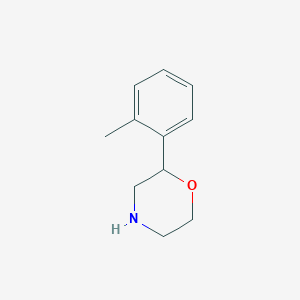
1-Chloro-3-isopropoxypropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-Chloro-3-isopropoxypropane is not directly studied in the provided papers. However, related compounds and their properties have been investigated, which can offer insights into the behavior of similar organochlorine compounds. For instance, the study of 1-chloro-3-hydroxo-tetra-isopropyl-distannoxane reveals a dimeric "ladder-type" structure, which could suggest that 1-Chloro-3-isopropoxypropane might also exhibit interesting structural characteristics due to the presence of chlorine and isopropoxy groups .
Synthesis Analysis
The synthesis of related compounds, such as 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, involves the Baker-Venkatraman transformation, which is a method that could potentially be adapted for the synthesis of 1-Chloro-3-isopropoxypropane . This method's simplicity and convenience suggest that the synthesis of 1-Chloro-3-isopropoxypropane could also be achieved through a straightforward procedure.
Molecular Structure Analysis
The molecular structure of 1-Chloro-3-isopropoxypropane can be inferred from studies on similar molecules. For example, the gas-phase electron diffraction study of 1-bromo-3-chloropropane (BCP) and 1,3-diiodopropane (DIP) provides information on the conformational compositions of these molecules, which could be similar to the conformations that 1-Chloro-3-isopropoxypropane might adopt . Additionally, the molecular structure of 1-chloro-2-methylpropane has been determined, indicating that the presence of a chlorine atom can significantly influence the molecule's conformation .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 1-Chloro-3-isopropoxypropane, they do provide insights into the reactivity of chlorinated compounds. For instance, the synthesis of ammonium quinone derivatives from 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene suggests that chlorinated compounds can serve as intermediates in the production of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-3-isopropoxypropane can be extrapolated from studies on similar chlorinated alkanes. The vibration spectra and rotational isomerism of 1-chloropropanes have been examined, providing data on the behavior of these molecules in different states of matter . This information can be used to predict the vibrational and rotational behavior of 1-Chloro-3-isopropoxypropane.
科学的研究の応用
Vibration Spectra and Rotational Isomerism
Studies on the vibration spectra and rotational isomerism of halogenoalkanes, including 1-chloro derivatives, have provided deep insights into their molecular behavior. These studies involve measuring the Raman and infrared spectra in various states (gaseous, liquid, glassy, and crystalline) to calculate normal vibration frequencies and examine rotational isomerism. Such research helps in understanding the enthalpy differences among rotational isomers and offers a foundational knowledge for applications requiring specific molecular orientations or behaviors (Ogawa et al., 1978).
Crystal Structures of Organometallic Compounds
Research into the crystal structures of organometallic compounds with chloro and isopropoxy groups reveals their complex, dimeric, and "ladder-type" structures. Such studies are crucial for understanding the molecular geometry and potential reactivity of these compounds in catalysis or material science applications (Puff et al., 1983).
Biosynthesis of Chiral Intermediates
One significant application is in the biosynthesis of chiral intermediates, such as the efficient production of (R)-3-chloro-1-phenyl-1-propanol, a critical chiral intermediate for antidepressants. By engineering specific enzymes to asymmetrically reduce substrates at high concentrations, researchers can produce enantiopure compounds vital for pharmaceutical applications. This green chemistry approach highlights the potential of biocatalysts in industrial-scale synthesis of important chiral molecules (Shao et al., 2020).
Thermally Activated Surface Chemistry
Investigations into the thermally activated surface chemistry of chloro- and iodopropane derivatives on metal surfaces (e.g., platinum) offer insights into their decomposition pathways and reaction mechanisms. Such studies are essential for understanding catalytic processes and designing efficient catalysts for industrial reactions (Scoggins & White, 1999).
Safety and Hazards
1-Chloro-3-isopropoxypropane is classified as having acute toxicity, both orally and dermally . It can cause serious eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is recommended to use the compound only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-chloro-3-propan-2-yloxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVDATWIUMMRMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608631 |
Source


|
| Record name | 1-Chloro-3-[(propan-2-yl)oxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72468-94-1 |
Source


|
| Record name | 1-Chloro-3-[(propan-2-yl)oxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(propan-2-yloxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)
![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)

